4-(9-Acryloxy-n-non-1-yloxy) benzoic acid
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Overview
Description
4-(9-Acryloxy-n-non-1-yloxy) benzoic acid is a chemical compound with the molecular formula C19H26O5 and a molar mass of 334.41 g/mol It is known for its unique structure, which includes an acryloxy group and a non-1-yloxy chain attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Acryloxy-n-non-1-yloxy) benzoic acid typically involves the esterification of benzoic acid derivatives with acryloxy and non-1-yloxy groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common reagents used in the synthesis include acryloyl chloride, nonanol, and benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(9-Acryloxy-n-non-1-yloxy) benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloxy group to an alcohol or alkane.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
4-(9-Acryloxy-n-non-1-yloxy) benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(9-Acryloxy-n-non-1-yloxy) benzoic acid involves its interaction with specific molecular targets and pathways. The acryloxy group can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The benzoic acid core can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(9-Acryloxy-n-oct-1-yloxy) benzoic acid
- 4-(9-Acryloxy-n-dec-1-yloxy) benzoic acid
- 4-(9-Acryloxy-n-undec-1-yloxy) benzoic acid
Uniqueness
4-(9-Acryloxy-n-non-1-yloxy) benzoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity, making it suitable for specialized applications.
Properties
CAS No. |
186046-62-8 |
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Molecular Formula |
C19H26O5 |
Molecular Weight |
334.412 |
IUPAC Name |
4-(9-prop-2-enoyloxynonoxy)benzoic acid |
InChI |
InChI=1S/C19H26O5/c1-2-18(20)24-15-9-7-5-3-4-6-8-14-23-17-12-10-16(11-13-17)19(21)22/h2,10-13H,1,3-9,14-15H2,(H,21,22) |
InChI Key |
XQOFAKKUAIAFDY-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Synonyms |
4-(9-Acryloxy-n-non-1-yloxy) benzoic acid |
Origin of Product |
United States |
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